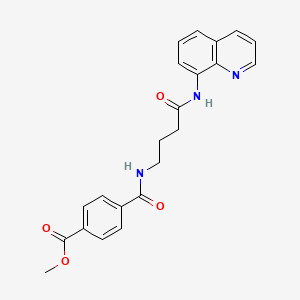
Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is a synthetic organic compound with the molecular formula C({22})H({21})N({3})O({4}) This compound features a quinoline moiety, which is known for its diverse biological activities, and a benzoate ester, which is often used in medicinal chemistry for its pharmacokinetic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Coupling with Butylamine: The quinoline derivative is then reacted with butylamine to form the quinolin-8-ylamino butyl intermediate.
Carbamoylation: This intermediate undergoes carbamoylation with an appropriate isocyanate to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is esterified with methyl 4-carboxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction of the quinoline ring can lead to dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s quinoline moiety is known for its biological activity, including antimicrobial and antimalarial properties. Research into this compound could lead to the development of new pharmaceuticals targeting these areas.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require stable aromatic compounds.
作用机制
The mechanism of action of Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate would depend on its specific application. In a biological context, the quinoline moiety could intercalate with DNA, inhibiting replication and transcription processes. The carbamoyl group might interact with enzymes, potentially inhibiting their activity by forming stable complexes.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with known antimicrobial properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Benzoate Esters: Commonly used in medicinal chemistry for their pharmacokinetic properties.
Uniqueness
Methyl 4-((4-oxo-4-(quinolin-8-ylamino)butyl)carbamoyl)benzoate is unique due to its combination of a quinoline moiety with a benzoate ester, providing a dual functionality that can be exploited in various scientific and industrial applications. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
属性
IUPAC Name |
methyl 4-[[4-oxo-4-(quinolin-8-ylamino)butyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-29-22(28)17-11-9-16(10-12-17)21(27)24-14-4-8-19(26)25-18-7-2-5-15-6-3-13-23-20(15)18/h2-3,5-7,9-13H,4,8,14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPMGRZFCTXYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

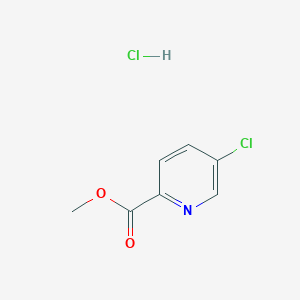
![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)
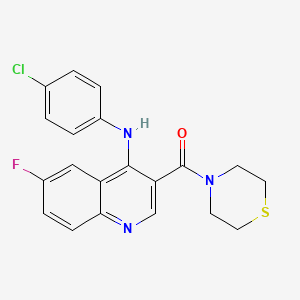
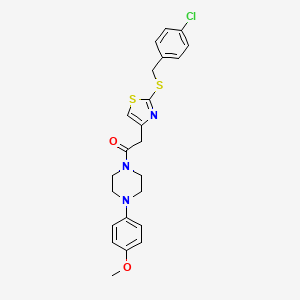
![tert-butyl 4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2758949.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)
![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)
![2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride](/img/structure/B2758955.png)
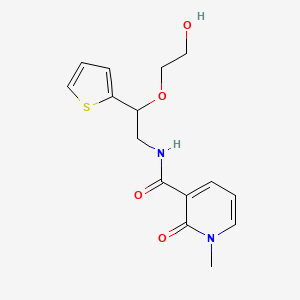
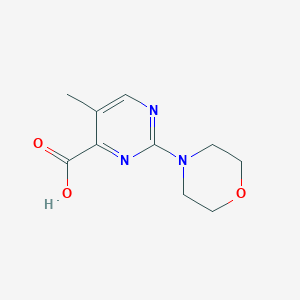
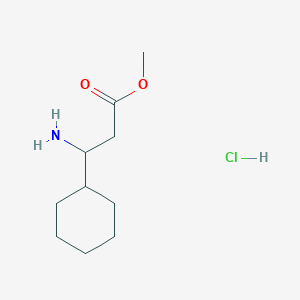
![1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2758961.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)
